molecular formula C10H20O3 B6255585 ethyl 6-hydroxy-4,4-dimethylhexanoate CAS No. 1346004-61-2

ethyl 6-hydroxy-4,4-dimethylhexanoate

Cat. No. B6255585
CAS RN: 1346004-61-2
M. Wt: 188.3
InChI Key:
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Description

Ethyl 6-hydroxy-4,4-dimethylhexanoate, also known as 6-hydroxy-4,4-dimethylhexanoic acid ethyl ester, is a naturally occurring compound found in a variety of fruits and vegetables. It is an ester of 6-hydroxy-4,4-dimethylhexanoic acid and ethanol, and is an important precursor for the synthesis of various pharmaceuticals, flavors, and fragrances. This compound has gained attention in recent years due to its potential applications in the field of medicine, cosmetics, and food science.

Scientific Research Applications

Ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate has been studied extensively by scientists in a variety of fields. In medicine, it has been investigated for its potential to treat a variety of diseases, such as diabetes, obesity, and cancer. In cosmetics, it has been studied for its potential to act as an antioxidant and anti-inflammatory agent. In food science, it has been studied for its potential to act as a flavor enhancer and preservative.

Mechanism of Action

The exact mechanism of action of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of fatty acid oxidation, which is the process by which fatty acids are broken down and used as energy. This inhibition of fatty acid oxidation could explain its potential therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate have been studied in a variety of model systems. In mice, this compound has been shown to reduce body weight, improve glucose tolerance, and reduce the levels of triglycerides and cholesterol in the blood. In rats, it has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as to improve the metabolic profile of obese animals. In cell culture studies, this compound has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The use of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain, and can be synthesized in high yields. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is not soluble in water, and therefore must be dissolved in an organic solvent prior to use.

Future Directions

The potential applications of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate are still being explored. Possible future directions include further research into its potential therapeutic effects in a variety of diseases, as well as its potential use as a flavor enhancer and preservative in food science. Additionally, further research into its mechanism of action could lead to a better understanding of its potential therapeutic effects. Finally, further research into its potential environmental impacts could lead to a better understanding of its safety and toxicity.

Synthesis Methods

The synthesis of ethyl ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoate can be achieved through a variety of methods. One of the most commonly used methods is the reaction of ethyl 6-hydroxy-4,4-dimethylhexanoate,4-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. This reaction produces the desired compound in high yields and is relatively easy to perform. Other methods of synthesis include the use of metal catalysts, such as palladium and nickel, as well as the use of phase transfer catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 6-hydroxy-4,4-dimethylhexanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4,4-dimethyl-1-pentene", "Ethyl acetoacetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 4,4-dimethyl-1-pentene is reacted with ethyl acetoacetate in the presence of sodium borohydride to form ethyl 4,4-dimethyl-6-oxoheptanoate.", "Step 2: Ethyl 4,4-dimethyl-6-oxoheptanoate is then hydrolyzed with hydrochloric acid to form ethyl 6-hydroxy-4,4-dimethylhexanoate.", "Step 3: The product is then neutralized with sodium hydroxide and extracted with ethanol and water to obtain the final product, ethyl 6-hydroxy-4,4-dimethylhexanoate." ] }

CAS RN

1346004-61-2

Product Name

ethyl 6-hydroxy-4,4-dimethylhexanoate

Molecular Formula

C10H20O3

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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